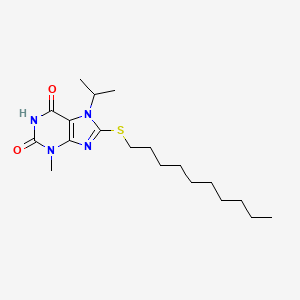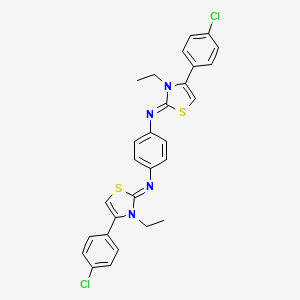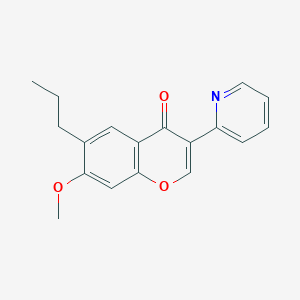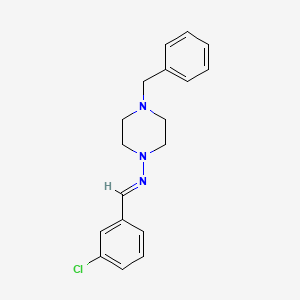
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: is a chemical compound with the following properties:
Linear Formula: C19H32N4O2S
CAS Number: 330182-50-8
Molecular Weight: 380.556 g/mol
准备方法
Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through organic synthesis. Researchers typically use specialized methods to construct the purine ring system and introduce the decylsulfanyl and isopropyl substituents.
Reaction Conditions::- The specific reaction conditions may vary, but typical steps involve cyclization reactions, sulfur incorporation, and alkylations.
- Precursors such as 7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione and decylthiol are used.
- Catalysts and solvents play crucial roles in achieving the desired product.
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its rarity and specialized applications.
化学反应分析
Reactions::
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: The decylsulfanyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on the specific reaction conditions and the functional groups involved. Potential products include sulfoxides, sulfones, and alkylated derivatives.
科学研究应用
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its rarity.
作用机制
The exact mechanism of action remains elusive, but it likely interacts with cellular targets, affecting metabolic pathways or signaling cascades. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
8-Decylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: (CAS: 316360-15-3)
8-Decylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: (CAS: 370077-27-3)
8-Decylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione: (CAS: 368889-39-8)
These compounds share structural similarities but differ in alkyl chain length and substitution patterns
属性
分子式 |
C19H32N4O2S |
|---|---|
分子量 |
380.6 g/mol |
IUPAC 名称 |
8-decylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-11-12-13-26-19-20-16-15(23(19)14(2)3)17(24)21-18(25)22(16)4/h14H,5-13H2,1-4H3,(H,21,24,25) |
InChI 键 |
PNFSQQOLVWEICD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)

![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)
![2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide](/img/structure/B11995062.png)

![Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11995075.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)
